![molecular formula C17H12Cl2N2O4S B2547493 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide CAS No. 892842-57-8](/img/structure/B2547493.png)

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

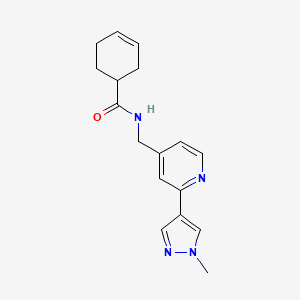

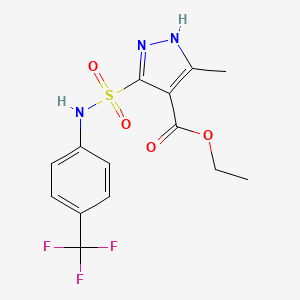

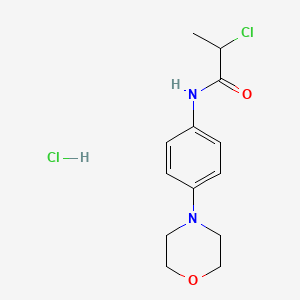

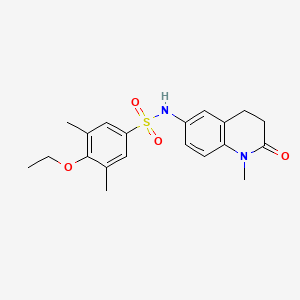

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H12Cl2N2O4S and its molecular weight is 411.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Derivatives of benzothiazole, including compounds similar to the requested chemical structure, have been synthesized and evaluated for their potential antitumor activities. These compounds were tested in vitro against human tumor cell lines derived from various neoplastic diseases. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines, highlighting the potential of these compounds in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Photochemical and Thermochemical Properties

Research into benzothiazolinone acetamide analogs has explored their photochemical and thermochemical modeling to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and potential for use in photovoltaic cells, indicating their relevance in renewable energy research (Mary et al., 2020).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed and synthesized, with certain compounds displaying significant anticonvulsant activity. These findings suggest potential therapeutic applications in the treatment of epilepsy or seizure disorders (Nath et al., 2021).

Metabolic Stability Studies

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with improved metabolic stability. This research is crucial for developing more effective therapeutic agents with reduced metabolic degradation (Stec et al., 2011).

Anticancer Activity of 4-Thiazolidinones

A series of 4-thiazolidinones containing the benzothiazole moiety have been synthesized and screened for antitumor activity. Some of these compounds have shown efficacy against various cancer cell lines, providing a basis for further anticancer drug development (Havrylyuk et al., 2010).

Mechanism of Action

- Key components involved in its action include auxin receptors, auxin transport carriers, and transcription factors responsive to auxin .

- The herbicide-induced changes in auxin levels affect gene expression, leading to abnormal growth patterns and eventual plant death .

- The disruption of these pathways ultimately impairs plant growth and survival .

Target of Action

- primarily targets dicot plants (broadleaf plants) by mimicking natural auxin (indole-3-acetic acid, IAA) at the molecular level.

Mode of Action

- interacts with auxin receptors, which are proteins involved in signal perception.

Biochemical Pathways

- affects auxin-related pathways, including cell division, elongation, and differentiation.

Pharmacokinetics

- 2,4-D is absorbed through leaves and stems. It moves within the plant via the vascular system. Enzymatic processes in the plant metabolize 2,4-D . The herbicide is excreted through various pathways. Its persistence and mobility affect its availability for uptake and distribution .

Result of Action

Action Environment

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O4S/c18-9-1-2-12(10(19)5-9)25-8-16(22)21-17-20-11-6-13-14(7-15(11)26-17)24-4-3-23-13/h1-2,5-7H,3-4,8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAYONVZNXJUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2547423.png)

![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

![1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2547427.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)

![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)